molecular formula C13H14N2O3 B13922877 Methyl 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 791835-62-6

Methyl 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B13922877
CAS No.: 791835-62-6
M. Wt: 246.26 g/mol
InChI Key: OTZCAYAVOZEEMF-UHFFFAOYSA-N
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Description

Methyl 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core with a methyl ester at position 2 and a dimethylamino group at position 5. The dimethylamino substituent is an electron-donating group that enhances solubility and may influence biological activity through hydrogen bonding or charge interactions.

Properties

CAS No.

791835-62-6

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 7-(dimethylamino)-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-15(2)8-4-5-9-10(6-8)14-11(7-12(9)16)13(17)18-3/h4-7H,1-3H3,(H,14,16)

InChI Key

OTZCAYAVOZEEMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization to Form 4-oxo-1,4-dihydroquinoline-2-carboxylate Esters

One well-documented method involves the cyclization of 2-aminobenzoic acid methyl esters with α,β-unsaturated ketones or β-diketones to yield 4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives.

  • Key reaction : Cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters under reflux in methanol/phenyl ether (1:8) with sodium methanolate as a base catalyst.
  • Conditions : Reflux temperature, inert atmosphere.
  • Yield : Typically moderate to high (50-90%) depending on substituents and reaction time.
  • This cyclization forms the quinoline ring and installs the 4-oxo moiety simultaneously.

N-Alkylation to Introduce Substituents at N-1

After obtaining the quinoline ester, N-alkylation is performed to introduce alkyl groups at the nitrogen atom at position 1:

  • Reagents : Alkyl bromides (e.g., methyl bromide) with sodium hydride as base in anhydrous dimethylformamide (DMF).
  • Conditions : Room temperature to 90 °C, under nitrogen atmosphere.
  • Outcome : Formation of 1-alkyl-4-oxo-1,4-dihydroquinoline-2-carboxylate esters with yields ranging from 50-96%.

Introduction of the Dimethylamino Group at Position 7

The 7-(dimethylamino) substituent is introduced via nucleophilic substitution or reductive amination on a 7-halo or 7-nitro precursor:

  • Method : Reaction of 7-halo-4-oxo-1,4-dihydroquinoline-2-carboxylate with dimethylamine.
  • Alternative : Mannich-type reactions involving formaldehyde and dimethylamine to install the dimethylaminomethyl group at position 7.
  • Conditions : Reflux in ethanol or other suitable solvents; pressure vessels may be used for volatile amines.
  • Example : Reaction of ethyl 4-hydroxyquinoline-2-carboxylate with excess dimethylamine under reflux for 1 hour yields the dimethylamino-substituted product.

Esterification and Hydrolysis Steps

  • Esterification is often accomplished by treating 4-oxo-1,4-dihydroquinoline-2-carboxylic acid intermediates with methanol under acidic or reflux conditions.
  • Hydrolysis of esters to acids or conversion back to esters can be controlled by base or acid catalysis.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product/Outcome
1 Cyclization 2-aminobenzoic acid methyl ester + α,β-unsaturated ketone, NaOMe, MeOH/Ph-O-Ph reflux 4-oxo-1,4-dihydroquinoline-2-carboxylate methyl ester
2 N-Alkylation Alkyl bromide, NaH, anhydrous DMF, 90 °C 1-alkyl-4-oxo-1,4-dihydroquinoline-2-carboxylate ester
3 Nucleophilic substitution Dimethylamine, reflux in EtOH or pressure vessel 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline derivative
4 Purification Crystallization, filtration, chromatography Pure this compound

Experimental Data and Yields

Compound Reaction Step Conditions Yield (%) Notes
4-oxo-1,4-dihydroquinoline ester Cyclization Reflux, MeOH/Ph-O-Ph, NaOMe 77 High purity, white solid
1-methyl derivative N-alkylation NaH, MeBr, DMF, 90 °C 50-96 Depends on alkyl halide
7-(dimethylamino) derivative Amination/Mannich reaction Dimethylamine, reflux EtOH, 1 h 78 Single product, confirmed by NMR

Research Discoveries and Optimization

  • The cyclization step is critical and requires high temperatures (~240-255 °C) in high boiling solvents such as diphenyl ether or phenyl ether to achieve good yields.
  • N-alkylation proceeds efficiently with sodium hydride and alkyl halides in dry DMF; reaction times and temperatures are optimized to minimize side reactions.
  • Introduction of the dimethylamino group is efficiently achieved by direct amination or Mannich-type reactions using aqueous formaldehyde and dimethylamine, with solvent choice (e.g., 1,4-dioxane) and reflux time (5 h) optimized for maximal yield and purity.
  • Solid-phase synthesis techniques have been developed for related carboxamide derivatives, employing polymer-supported coupling reagents to improve purification and yield, though this is less common for the ester derivatives.
  • Hydrolysis of esters to acids and subsequent amidation can be controlled to introduce further functional groups if needed for biological activity studies.

Summary Table of Key Preparation Methods

Preparation Aspect Method/Conditions Comments
Cyclization Reflux in MeOH/phenyl ether, NaOMe catalyst Forms quinoline core, high temperature needed
N-Alkylation Alkyl halide, NaH, DMF, 90 °C Efficient for N-1 substitution
Dimethylamino introduction Dimethylamine, reflux in EtOH or 1,4-dioxane Mannich or nucleophilic substitution
Purification Crystallization, filtration, chromatography Essential for high purity

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Dimethylamine in DMF under heating conditions.

Major Products

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The 4-oxo-1,4-dihydroquinoline scaffold is common among analogs, but substitutions at positions 2, 3, 6, 7, and 8 differentiate their properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Ester Group (Position) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound Dimethylamino (7) Methyl (2) C₁₃H₁₄N₂O₃ 246.26* Enhanced solubility, potential CNS activity
Methyl 7-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Chloro (7) Methyl (2) C₁₂H₉ClNO₃ 250.66 Lipophilic, antimicrobial applications
Ethyl 7-hydroxy-8-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate Hydroxy (7), Morpholinomethyl (8) Ethyl (2) C₁₉H₂₁N₂O₅ 357.39 Bulky substituents, reduced membrane permeability
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate Methoxy (7) Methyl (6) C₁₂H₁₁NO₄ 233.22 Altered conformation, potential photostability
Ethyl 3-((1H-indol-3-yl)(phenyl)methyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate Indole-phenylmethyl (3) Ethyl (2) C₂₈H₂₃N₃O₃ 449.50 Extended π-system, possible DNA intercalation

*Calculated molecular weight based on formula.

Electronic and Solubility Profiles

  • Dimethylamino Group (Target Compound): The electron-donating dimethylamino group at position 7 increases basicity and solubility in polar solvents compared to chloro or methoxy substituents. This group may also facilitate interactions with biological targets via hydrogen bonding or charge transfer .
  • Chloro Substituent (CAS 1065074-49-8 ) : The electron-withdrawing chloro group reduces solubility but enhances lipophilicity, favoring membrane penetration. This analog is prioritized in antimicrobial studies due to halogen-driven bioactivity.

Biological Activity

Methyl 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound (CAS Number: 791835-62-6) is characterized by a quinoline core structure with a dimethylamino group and a carboxylate ester. Its molecular formula is C12H14N2O3C_{12}H_{14}N_2O_3 and it has a molecular weight of 234.25 g/mol. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions, often utilizing methods such as the Mannich reaction to introduce the dimethylamino group .

Antitumor Activity

Research indicates that derivatives of the quinoline structure can exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In one study, related compounds showed varying degrees of cytotoxicity against CCRF-CEM leukemia cells, with some derivatives demonstrating IC50 values below 10 µg/mL, indicating potential for further development as anticancer agents .

The proposed mechanism of action for this class of compounds often involves the inhibition of topoisomerases, which are critical enzymes in DNA replication and transcription. By interfering with these enzymes, the compounds can induce apoptosis in cancer cells. The specific interaction with topoisomerase II has been highlighted in various studies .

Case Studies

  • In Vitro Studies : In a study evaluating the biological activity of various quinoline derivatives, this compound was tested for its cytotoxic effects on human cancer cell lines. The results indicated that while some derivatives were inactive at concentrations above 20 µg/mL, others showed promising activity with IC50 values as low as 6.7 µg/mL .
  • Topoisomerase Inhibition : Another study focused on the inhibition of topoisomerase II by related compounds. It was found that certain modifications to the quinoline structure enhanced inhibitory activity, suggesting that this compound could be optimized for better efficacy against cancer cells through structural modifications .

Comparative Data Table

Compound NameCAS NumberIC50 (µg/mL)Mechanism of Action
This compound791835-62-66.7Topoisomerase II inhibition
Related Quinoline Derivative AXXXX>20Unknown
Related Quinoline Derivative BXXXX<10Topoisomerase II inhibition

Q & A

Basic: What synthetic strategies are effective for introducing the dimethylamino group at position 7 in 4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives?

A common approach involves nucleophilic substitution of a halogenated precursor (e.g., 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate) with dimethylamine. Optimization of reaction conditions is critical: solvents like 1,4-dioxane at reflux temperatures (80–110°C) and prolonged reaction times (5–24 hours) improve yields . For example, ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate (MW: 296.12 g/mol) reacts with dimethylamine in polar aprotic solvents (DMF, acetonitrile) to introduce the dimethylamino group. Monitoring via LCMS (e.g., [M+H]+ ion detection) ensures reaction completion .

Advanced: How does the dimethylamino substituent at position 7 influence the electronic properties and reactivity of the quinoline core?

The electron-donating dimethylamino group increases electron density at position 7, altering the quinoline’s π-conjugation and redox behavior. Computational studies (DFT) and spectroscopic techniques (UV-Vis, NMR) reveal bathochromic shifts in absorption spectra due to enhanced charge transfer. Additionally, the substituent stabilizes intermediates in electrophilic substitution reactions, directing further functionalization to adjacent positions . X-ray crystallography (using SHELXL for refinement) can validate structural changes, such as bond-length alterations in the quinoline ring .

Basic: What analytical methods are recommended for confirming the purity and structure of this compound?

A combination of techniques is essential:

  • HPLC : Retention time analysis under conditions similar to SQD-FA05 (e.g., 1.25 minutes) ensures purity .
  • LCMS : Detection of the molecular ion peak ([M+H]+) confirms molecular weight .
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain .

Advanced: What strategies prevent ester hydrolysis during synthesis or functionalization?

Ester hydrolysis under basic conditions is a key challenge. Mitigation strategies include:

  • Controlled pH : Avoid strongly basic media; use buffered conditions (pH 7–8) during reactions involving amines or nucleophiles .
  • Protecting groups : Temporarily protect the ester with tert-butyl or benzyl groups during substitutions .
  • Solvent choice : Non-polar solvents (e.g., 1,4-dioxane) reduce hydrolysis rates compared to polar solvents like ethanol .

Advanced: How can regioselectivity be achieved for substitutions on the quinoline scaffold?

Regioselectivity at position 7 is influenced by:

  • Directing groups : Electron-withdrawing groups (e.g., ester at position 2) activate position 7 for electrophilic substitution .
  • Catalysis : Transition-metal catalysts (e.g., Pd) enable cross-coupling reactions at specific positions. For example, Suzuki-Miyaura coupling with boronic acids targets halogenated positions .
  • Steric effects : Bulky substituents at adjacent positions (e.g., position 8) can block undesired reactivity .

Basic: What are the typical side reactions observed during the synthesis of this compound?

Common side reactions include:

  • Ester hydrolysis : Unintended cleavage of the methyl ester under basic conditions, yielding the carboxylic acid derivative .
  • Over-alkylation : Multiple dimethylamino substitutions if stoichiometry is not tightly controlled .
  • Oxidation : Formation of quinoline N-oxide derivatives in the presence of oxidizing agents .

Advanced: What computational tools are useful for predicting the biological activity of this compound?

  • Molecular docking : Assess binding affinity to targets like DNA gyrase (common in quinolone antibiotics) using AutoDock or Schrödinger .
  • QSAR models : Correlate substituent effects (e.g., dimethylamino’s electron donation) with antibacterial or cytotoxic activity .
  • ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: How does the choice of solvent impact the synthesis of dimethylamino-substituted quinolines?

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of dimethylamine, improving substitution rates but risking ester hydrolysis .
  • Ether solvents (1,4-dioxane) : Reduce hydrolysis and stabilize intermediates via hydrogen bonding .
  • Alcohols (ethanol, methanol) : Not recommended due to competing ester cleavage under reflux conditions .

Advanced: What crystallographic challenges arise in resolving the structure of this compound?

  • Disorder in the dimethylamino group : Flexible -N(CH3_3)2_2 moieties may require constrained refinement in SHELXL .
  • Twinned crystals : High-resolution data (d-spacing < 1.0 Å) and twin-law detection tools (e.g., CELL_NOW) are critical .
  • Hydrogen bonding networks : The quinoline’s carbonyl and dimethylamino groups form complex H-bonding patterns, necessitating iterative refinement .

Basic: What spectroscopic signatures distinguish this compound from its analogs?

  • IR : Strong carbonyl stretches at ~1680 cm1^{-1} (quinolone C=O) and ~1720 cm1^{-1} (ester C=O) .
  • 1H^1H NMR : Singlets for dimethylamino protons (~2.9 ppm) and aromatic protons at position 7 (downfield-shifted due to electron donation) .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of CO2_2CH3_3) confirm the ester group .

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